![molecular formula C13H17N5O2 B2801958 ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 955568-16-8](/img/structure/B2801958.png)
ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H15N5O2 . It has a molecular weight of 261.28 . This compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N5O2/c1-4-19-11(18)9-6-14-17(10(9)13)12-15-7(2)5-8(3)16-12/h5-6H,4,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 173-175°C . It has a density of 1.4±0.1 g/cm3, a boiling point of 489.5±55.0 °C at 760 mmHg, a vapour pressure of 0.0±1.2 mmHg at 25°C, an enthalpy of vaporization of 75.6±3.0 kJ/mol, a flash point of 249.8±31.5 °C, and an index of refraction of 1.645 .Scientific Research Applications
- The synthesis of this compound involves a sulfonamido moiety, which has been explored for its antibacterial potential . Researchers have tested several derivatives of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate and found eight compounds with high antibacterial activity. These compounds could serve as promising candidates for novel antibacterial agents.
- Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate belongs to a class of heterocyclic compounds. Its synthesis involves reactions with active methylene compounds, leading to pyran, pyridine, and pyridazine derivatives . Researchers continue to explore the reactivity of this compound to create novel heterocyclic systems.
- Some derivatives of this compound have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising anti-fibrotic effects . These findings suggest potential applications in treating fibrotic diseases.
- Heterocyclic sulfonamides, including this compound, have been investigated as carbonic anhydrase inhibitors . These enzymes play essential roles in physiological processes, and inhibiting them can have therapeutic implications. Further studies may reveal specific applications in this context.
- While not directly studied for these properties, the sulfonamido moiety in similar heterocyclic compounds has been associated with anticancer and anti-inflammatory effects . Researchers might explore whether ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate shares similar activities.
- Beyond its biological applications, this compound could find use in other fields. For instance, it might play a role in biopharmaceutical production or advanced battery technology . These applications would require further investigation.
Antibacterial Activity
Heterocyclic Chemistry
Anti-fibrotic Activity
Carbonic Anhydrase Inhibition
Anticancer and Anti-inflammatory Properties
Biopharma Production and Advanced Battery Science
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)10-9(4)17-18(11(10)14)13-15-7(2)6-8(3)16-13/h6H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIRPGJQWIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate |
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